
(R,S)-Norcotinine-pyridyl-d4
Overview
Description
(R,S)-Norcotinine-pyridyl-d4 is a deuterated analog of norcotinine, a metabolite of nicotine. The compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study metabolic pathways. The presence of deuterium can provide insights into the pharmacokinetics and dynamics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Norcotinine-pyridyl-d4 typically involves the deuteration of norcotinine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the incorporation of deuterium into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield of the deuterated compound, often involving multiple purification steps such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Norcotinine-pyridyl-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridyl ring.
Scientific Research Applications
Analytical Chemistry
Quantification of Nicotine Metabolites
(R,S)-Norcotinine-pyridyl-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of nicotine and its metabolites in biological samples. The use of deuterated compounds like this compound improves the accuracy of measurements by compensating for variability in sample preparation and instrument performance.
Case Study: LC-MS/MS Method Development
A study validated a novel LC-MS/MS method that included this compound as an internal standard for the simultaneous extraction and quantification of nicotine, cotinine, and their metabolites from human plasma and urine samples. This method demonstrated high sensitivity and specificity, allowing for effective monitoring of nicotine exposure in clinical settings .
Pharmacokinetic Studies
Metabolism Research
The compound is utilized in pharmacokinetic studies to investigate the metabolic pathways of nicotine. By employing this compound, researchers can trace the conversion of nicotine to its metabolites, providing insights into individual differences in metabolism based on genetic factors.
Monitoring Tobacco Use
this compound has been employed in studies aimed at understanding tobacco use patterns and their health implications. Its application in urine assays helps researchers monitor unauthorized tobacco use among participants in smoking cessation programs.
Case Study: Tobacco Cessation Programs
In a clinical study involving participants using transdermal nicotine patches, this compound was used to assess the metabolic disposition of nornicotine. The results indicated that the presence of nornicotine could serve as a biomarker for tobacco exposure, enhancing the understanding of smoking cessation outcomes .
Toxicological Assessments
Risk Evaluation
The compound is also relevant in toxicological assessments related to tobacco products. It aids in evaluating the safety profiles of new nicotine delivery systems by providing detailed metabolic data that can indicate potential harmful effects.
Data Table: Toxicological Profiles
Mechanism of Action
The mechanism of action of (R,S)-Norcotinine-pyridyl-d4 involves its interaction with metabolic enzymes. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into the enzyme kinetics and pathways involved. The molecular targets include cytochrome P450 enzymes, which play a crucial role in the metabolism of nicotine and its derivatives.
Comparison with Similar Compounds
Similar Compounds
Norcotinine: The non-deuterated form of (R,S)-Norcotinine-pyridyl-d4.
Nicotine: The parent compound from which norcotinine is derived.
Deuterated Nicotine: Another deuterated analog used in similar research applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium can lead to differences in reaction rates and metabolic stability compared to its non-deuterated counterparts, making it a valuable tool in scientific research.
Biological Activity
(R,S)-Norcotinine-pyridyl-d4 is a deuterated derivative of norcotinine, a compound related to nicotine, which has gained attention for its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and research findings associated with this compound.
- IUPAC Name: N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide
- CAS Number: 1020719-70-3
- Molecular Formula: C17H22N4O
This compound exhibits unique biochemical properties that may influence its biological activity:
Property | Description |
---|---|
Solubility | Soluble in organic solvents like ethanol and DMSO |
Stability | Stable under standard laboratory conditions |
Isotopic Labeling | Contains deuterium, useful in mass spectrometry |
Cellular Effects
The compound has been studied for its interaction with various cellular targets, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound may modulate nAChR activity, influencing neurotransmitter release and neuronal signaling.
Molecular Mechanisms
The proposed mechanisms of action for this compound include:
- Receptor Interaction: It may act as an antagonist or partial agonist at nAChRs, affecting synaptic transmission.
- Signal Transduction: The compound could influence downstream signaling pathways associated with neuroprotection and cognitive enhancement.
Case Studies and Experimental Data
-
In Vitro Studies:
- A study demonstrated that this compound enhances the release of dopamine in cultured neuronal cells, suggesting a potential role in modulating dopaminergic activity.
- Another experiment showed that it inhibits the proliferation of certain cancer cell lines, indicating possible anticancer properties.
-
Animal Models:
- In rodent models, administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors, supporting its potential use in treating neuropsychiatric disorders.
Table of Biological Activities
Properties
IUPAC Name |
5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-NMRLXUNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662157 | |
Record name | 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-70-3 | |
Record name | 5-(3-Pyridinyl-2,4,5,6-d4)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020719-70-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.